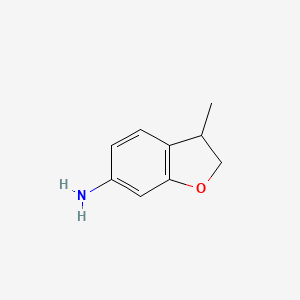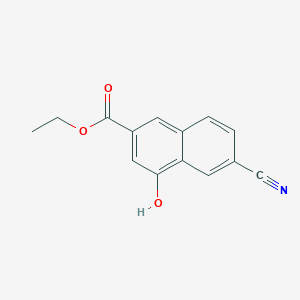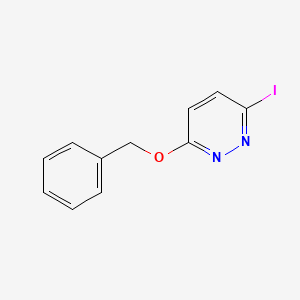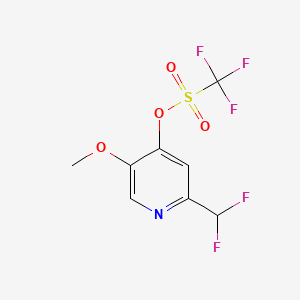
2-(Difluoromethyl)-5-methoxypyridin-4-yl trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethyl)-5-methoxypyridin-4-yl trifluoromethanesulfonate is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of both difluoromethyl and trifluoromethanesulfonate groups, which contribute to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoromethylating reagents such as difluoromethyltriphenylphosphonium bromide in the presence of a base to introduce the difluoromethyl group . The trifluoromethanesulfonate group can then be added using triflic anhydride under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also optimized to reduce costs and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Difluoromethyl)-5-methoxypyridin-4-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted with other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The difluoromethyl group can undergo oxidation to form difluoromethyl ketones or reduction to form difluoromethyl alcohols.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines or alcohols, often in the presence of a base such as potassium carbonate.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethyl)-5-methoxypyridin-4-yl trifluoromethanesulfonate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Difluoromethyl)-5-methoxypyridin-4-yl trifluoromethanesulfonate involves its interaction with various molecular targets. The difluoromethyl group can form hydrogen bonds, enhancing the compound’s binding affinity to biological targets . The trifluoromethanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Difluoromethyl triflate
- Trifluoromethanesulfonic acid 2,2,2-trifluoroethyl ester
2,2-Difluoroethyl trifluoromethanesulfonate: [][9]
Uniqueness
2-(Difluoromethyl)-5-methoxypyridin-4-yl trifluoromethanesulfonate is unique due to the presence of both difluoromethyl and trifluoromethanesulfonate groups on a pyridine ring. This combination imparts distinct reactivity and stability, making it valuable in various chemical transformations and applications .
Eigenschaften
Molekularformel |
C8H6F5NO4S |
|---|---|
Molekulargewicht |
307.20 g/mol |
IUPAC-Name |
[2-(difluoromethyl)-5-methoxypyridin-4-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C8H6F5NO4S/c1-17-6-3-14-4(7(9)10)2-5(6)18-19(15,16)8(11,12)13/h2-3,7H,1H3 |
InChI-Schlüssel |
UWSNHLCPQZQNOW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CN=C(C=C1OS(=O)(=O)C(F)(F)F)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


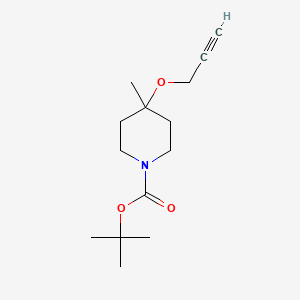
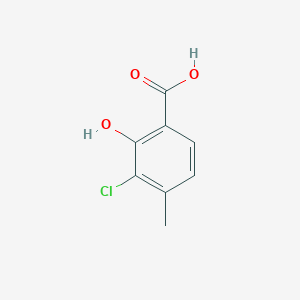
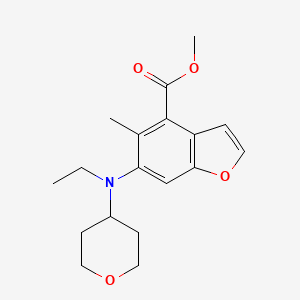

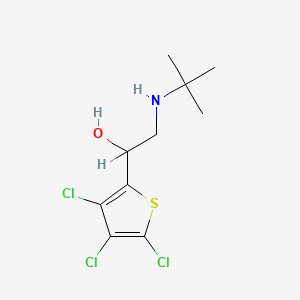
![Ethyl 7-oxo-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B13921713.png)



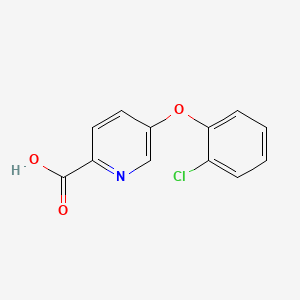
![2-[(2,4-Dichloro-5-hydroxyphenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B13921732.png)
